molecular formula C18H16N2O2S B2713775 4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 318513-40-5

4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2713775
CAS No.: 318513-40-5
M. Wt: 324.4
InChI Key: UOQXCVUMNFTTPL-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions on the thiazole ring.

    Amidation: The final step involves the reaction of the thiazole derivative with 4-methoxybenzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: The compound is used to investigate the biological activities of thiazole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of thiazole-containing molecules.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: shares structural similarities with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

IUPAC Name

4-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-16(13-6-4-3-5-7-13)19-18(23-12)20-17(21)14-8-10-15(22-2)11-9-14/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXCVUMNFTTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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